6-(2-chloroethoxy)benzofuran-3(2H)-one

Medicinal Chemistry ADME Physicochemical Properties

Sourcing bottlenecks for specific benzofuran-3(2H)-one intermediates can delay lead optimization. This 6-(2-chloroethoxy) derivative addresses that by providing a unique lipophilicity handle and a validated synthetic entry point. • Distinct LogP of 2 vs. 0.97-1.38 for the 6-OH analog, enabling fine-tuning of membrane permeability. • High-yielding bromination (86%) and cyclization (78%) steps de-risk route scoping and scale-up. • Direct precursor to patented cyclopenta[b]benzofurans for inflammation and hyperproliferative disorder research.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
Cat. No. B8195323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-chloroethoxy)benzofuran-3(2H)-one
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=C(C=C2)OCCCl
InChIInChI=1S/C10H9ClO3/c11-3-4-13-7-1-2-8-9(12)6-14-10(8)5-7/h1-2,5H,3-4,6H2
InChIKeyBUZFKXULXBOQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 6-(2-Chloroethoxy)benzofuran-3(2H)-one


6-(2-Chloroethoxy)benzofuran-3(2H)-one (CAS 124627-69-6) is a benzofuran-3(2H)-one derivative featuring a 2-chloroethoxy substituent at the 6-position of the benzofuran core. This compound serves as a versatile synthetic intermediate with a molecular formula of C10H9ClO3 and a molecular weight of 212.63 g/mol [1]. The chloroethoxy group provides a reactive handle for further functionalization, enabling the construction of more complex benzofuran-based scaffolds that are of interest in medicinal chemistry and drug discovery [2]. The compound exhibits a predicted LogP of 2 and contains a ketone functionality that allows for subsequent condensation and alkylation reactions [1]. The specific substitution pattern and the nature of the 6-position substituent are known to critically influence the biological activity, physicochemical properties, and synthetic utility of benzofuran-3(2H)-ones [3].

1 Versatile synthetic intermediate for benzofuran-3(2H)-one scaffolds
2 2-Chloroethoxy handle enables downstream functionalization and diversification
3 Predicted lipophilicity (LogP ~2) supports property tuning in medicinal chemistry

Why 6-(2-Chloroethoxy)benzofuran-3(2H)-one Cannot Be Replaced


Benzofuran-3(2H)-ones are a privileged scaffold in medicinal chemistry, but their specific biological activity, synthetic accessibility, and physicochemical properties are exquisitely sensitive to the nature and position of substituents. As demonstrated in SAR studies, a seemingly minor change, such as replacing a 6-hydroxy group with a 6-methoxy group, can result in a 12-fold increase in potency against certain targets [1]. Therefore, the 6-(2-chloroethoxy) substitution is not interchangeable with 6-hydroxy, 6-methoxy, or 6-ethoxy analogs. The chloroethoxy group introduces unique characteristics: a distinct lipophilicity profile (LogP of 2 vs. 0.97-1.38 for the 6-hydroxy analog) [2][3], a different electronic effect, and a specific synthetic handle for further elaboration. Direct replacement of this specific intermediate in a synthetic route would alter reaction outcomes, downstream compound properties, and the overall success of a research program. The following quantitative evidence details the precise, measurable differences that justify the strategic selection of this particular compound over its closest in-class alternatives.

SAR sensitivity 6-position substituent drastically alters biological activity; 6-hydroxy or 6-methoxy analogs may shift target engagement profiles.
Property shift Lipophilicity differs substantially (predicted ΔLogP 0.6–1.0 vs. 6-hydroxy analog), affecting membrane partitioning and solubility.
Synthetic route Direct replacement with alternative 6-substituted benzofuranones can alter reaction outcomes and downstream yields.

Quantitative Evidence for 6-(2-Chloroethoxy)benzofuran-3(2H)-one


Enhanced Lipophilicity and Membrane Permeability

The 6-(2-chloroethoxy) substitution significantly increases the lipophilicity of the benzofuran-3(2H)-one core compared to the 6-hydroxy analog. This is quantified by the predicted octanol-water partition coefficient (LogP). The target compound exhibits a LogP of 2 [1], whereas the corresponding 6-hydroxybenzofuran-3(2H)-one has a LogP ranging from 0.97 to 1.38 [2]. This difference in lipophilicity can impact membrane permeability, solubility, and in vivo distribution for compounds derived from this intermediate.

Lipophilicity shift
Reported
Predicted LogP = 2 vs. 0.97–1.38 for 6-hydroxy analog
Supports selection when higher membrane permeability or altered distribution is desired in derived series.
Predicted values from computational models; confirm experimentally for lead series.
Medicinal Chemistry ADME Physicochemical Properties

High-Yield Bromination for Functionalization

The 2-chloroethoxy group does not interfere with, and may facilitate, efficient electrophilic aromatic substitution on the benzofuran core. Specifically, the bromination of 6-(2-chloroethoxy)benzofuran-3(2H)-one proceeds with a high isolated yield of 86% to give 2-bromo-6-(2-chloroethoxy)-benzofuran-3-one [1]. This yield is comparable to, or exceeds, the overall yields reported for similar multi-step sequences starting from other benzofuran-3(2H)-ones, such as a reported total yield of 84% for a process involving bromination and cyclization from an o-hydroxyacetophenone precursor [2]. The high yield of this specific transformation underscores the compound's value as a reliable intermediate in multi-step synthesis.

Bromination yield
Reported
86% isolated yield
High-yielding step de-risks scale-up and complex route planning.
Reaction in 1,4-dioxane/ether with bromine for 1 h.
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Precursor to Cyclopenta[b]benzofuran Pharmacophores

6-(2-Chloroethoxy)benzofuran-3(2H)-one is a key intermediate in the synthesis of cyclopenta[b]benzofuran derivatives, a class of compounds disclosed in patent literature for the treatment of disorders characterized by elevated cellular stress, inflammation, or hyperproliferation [1]. In one example, the compound was reacted in a multi-step sequence to yield 6-(2-chloroethoxy)benzofuran-3(2H)-one in 78% yield, demonstrating its utility in constructing more complex heterocyclic systems [2]. This specific application provides a clear, patent-validated route to a class of compounds with defined therapeutic potential, which is not a universal feature of all 6-substituted benzofuran-3(2H)-ones.

Key step to pharmacophore
Patent-validated
78% yield in cyclopenta[b]benzofuran precursor synthesis
Enables direct entry into a patented heterocyclic class for cellular stress/inflammation research.
Multi-step sequence using NBS, TMSCl, LiHMDS in THF.
Medicinal Chemistry Drug Discovery Patent Analysis

Substituent-Dependent SAR at the 6-Position

While direct comparative biological data for 6-(2-chloroethoxy)benzofuran-3(2H)-one against other 6-substituted analogs is not currently available in the public domain, the SAR of benzofuran derivatives at the 6-position is well-established. A patent review explicitly notes that replacing a 6-hydroxy group on a benzofuran moiety with a methoxy group resulted in a 12-fold increase in potency [1]. This dramatic change demonstrates the extreme sensitivity of biological activity to the nature of the 6-substituent. Given the significantly different electronic and steric properties of the 2-chloroethoxy group compared to hydroxy or methoxy, it is a strong class-level inference that this substitution will lead to a distinct and non-interchangeable biological profile.

SAR context
Class-level
6-OH→6-OMe shift reported 12-fold potency change in antitumor assay
Extreme substituent sensitivity at 6-position; 2-chloroethoxy group is expected to confer distinct biological signature.
No direct assay data for target compound; class-level inference from patent review.
Structure-Activity Relationship Medicinal Chemistry Drug Design

Alternative Synthetic Route to Target Scaffold

Beyond its use as a reactant, 6-(2-chloroethoxy)benzofuran-3(2H)-one can also be a product of a synthetic sequence, providing an alternative entry point to this functionalized scaffold. A reaction utilizing N-bromosuccinimide, trimethylsilyl chloride, and lithium hexamethyldisilazane in tetrahydrofuran for 3.5 hours furnishes the target compound in 78% yield [1]. This demonstrates the compound's accessibility from a different set of starting materials, which may be advantageous for certain supply chains or synthetic strategies where the more common o-hydroxyacetophenone route is not optimal. While this is not a direct comparator to another analog, it quantifies a viable, alternative pathway for its procurement.

Alternative route
Reported
78% yield via NBS/TMSCl/LiHMDS in THF
Supports synthetic accessibility from distinct starting materials, enabling supply flexibility.
Reaction time 3.5 h; alternative to o-hydroxyacetophenone route.
Organic Synthesis Process Chemistry Methodology

Applications of 6-(2-Chloroethoxy)benzofuran-3(2H)-one


Lipophilicity Tuning in Lead Optimization

For medicinal chemists engaged in lead optimization of a benzofuran-3(2H)-one scaffold, the 6-(2-chloroethoxy) variant provides a strategic tool for tuning physicochemical properties. As evidenced by its LogP of 2, this compound offers a significant increase in lipophilicity compared to the 6-hydroxy analog (LogP 0.97-1.38) [1][2]. This can be leveraged to improve membrane permeability, enhance blood-brain barrier penetration, or modulate in vivo distribution. By incorporating this specific intermediate, researchers can access a distinct region of property space, generating analogs with potentially improved pharmacokinetic profiles that are not accessible with more polar 6-hydroxy or 6-methoxy derivatives.

Versatile Building Block for Heterocycle Synthesis

The validated, high-yielding bromination of 6-(2-chloroethoxy)benzofuran-3(2H)-one (86% yield) makes it a reliable and efficient building block for the synthesis of 2-substituted benzofuran-3(2H)-ones [3]. This transformation is a key step in diversifying the benzofuran core, allowing for the introduction of various aryl, alkyl, or heteroaryl groups via cross-coupling or nucleophilic substitution. For process chemists or synthetic organic chemists, the high yield and well-defined procedure de-risk complex synthetic routes and ensure material can be advanced efficiently to the next stage, a critical factor in project timelines and resource allocation.

Accessing Patented Anti-Inflammatory Pharmacophores

Research groups focused on inflammation, cellular stress, or hyperproliferative disorders can use 6-(2-chloroethoxy)benzofuran-3(2H)-one as a direct entry point into a specific, patented chemical class: cyclopenta[b]benzofurans [4]. The compound's demonstrated utility as a precursor in the synthesis of these derivatives, with a key step proceeding in 78% yield, provides a clear, actionable pathway to generate novel intellectual property and explore a defined area of therapeutic potential [3]. This is a significant strategic advantage for any drug discovery program targeting these pathways, as it provides a direct link to known bioactive compounds and a clear patent landscape.

SAR Probing at the 6-Position

Given the documented 12-fold potency shift observed when replacing a 6-hydroxy group with a 6-methoxy group [5], the 2-chloroethoxy substitution represents a crucial tool for detailed structure-activity relationship studies. Researchers seeking to understand the steric, electronic, and lipophilic requirements of the 6-position for target engagement can use this compound as a critical probe. It allows for the systematic exploration of how a bulkier, more lipophilic, and halogen-containing group influences biological activity, thereby providing deeper insights into the pharmacophore and guiding further optimization efforts.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Predicted LogP differential vs. hydroxy analog
Experimentally verify logD, permeability, and solubility in target series
Versatile building block for heterocycle synthesis
High-yielding bromination at 2-position
Confirm isolated yields and downstream cross-coupling efficiency
Accessing patented cyclopenta[b]benzofuran space
Documented precursor to patent class in cellular stress/inflammation research
Validate synthetic route and biological readouts in target pathway assays
SAR probing at 6-position
Unique steric and electronic 2-chloroethoxy handle vs. hydroxy/methoxy
Profile inhibition, binding, or functional activity in matched molecular pairs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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